Boc-Trp-OSu
Overview
Description
Boc-Trp-OSu, also known as Nα-Boc-L-tryptophan N-Succinimidyl Ester, is a compound with the molecular formula C20H23N3O6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Boc-Trp-OSu consists of 20 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The InChI string representation of its structure is InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m0/s1
.
Physical And Chemical Properties Analysis
Boc-Trp-OSu is a solid compound . It has a molecular weight of 401.41 g/mol . Its optical activity is [α]20/D −24.0±2.0°, c = 1% in dioxane . The melting point is 146-148°C .
Scientific Research Applications
Specific Scientific Field
The specific scientific field for this application is Biochemistry , specifically in the area of Peptide Synthesis .
Summary of the Application
Boc-Trp-OSu is used in the synthesis of peptides . Peptides have many applications in the fields of cosmetics, pharmaceuticals, and nutriments .
Methods of Application or Experimental Procedures
In one study, peptide couplings were performed at the multigram scale using reactive extrusion . This method is solid-tolerant, fast, efficient, and epimerization-free . It opens the way for intensified and continuous industrial production of peptides .
Results or Outcomes
The study resulted in the synthesis of Boc-Trp-Phe-OMe, which could be isolated in 61% yield and >99% diastereomeric excess . This method of peptide synthesis is advantageous as it is free from carcinogenic, mutagenic, and reprotoxic chemicals .
Dual Protection of Amino Functions
Specific Scientific Field
The specific scientific field for this application is Organic Chemistry , specifically in the area of Amine Protection .
Summary of the Application
Boc-Trp-OSu is used in the dual protection of amino functions . This involves the use of Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures
The process involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes
The use of Boc-Trp-OSu in this context has resulted in the synthesis of products containing one or two Boc-groups . These products have various applications in the synthesis of multifunctional targets .
Synthesis of Multifunctional Targets
Specific Scientific Field
The specific scientific field for this application is Organic Chemistry , specifically in the area of Multifunctional Target Synthesis .
Summary of the Application
Boc-Trp-OSu is used in the synthesis of multifunctional targets . This involves the use of Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures
The process involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes
The use of Boc-Trp-OSu in this context has resulted in the synthesis of products containing one or two Boc-groups . These products have various applications in the synthesis of multifunctional targets .
Safety And Hazards
Boc-Trp-OSu should be handled with care to avoid dust formation. Breathing its mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXMXQYRHNIFU-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187542 | |
Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Trp-OSu | |
CAS RN |
3392-11-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3392-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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